(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone
Description
This compound features a pyrazolo[3,4-b]pyridine core, a bicyclic heteroaromatic system known for its pharmacological relevance. Key structural elements include:
- Furan-2-yl substituent: A planar heterocyclic group at position 6, influencing π-π stacking interactions in target binding .
- 3-Methyl group: A sterically compact substituent at position 3, likely modulating steric hindrance in molecular interactions.
- 4-Methylpiperazine methanone: A polar, basic side chain at position 4, contributing to solubility and receptor affinity via hydrogen bonding .
Properties
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c1-14-19-16(21(27)25-8-6-24(2)7-9-25)12-17(18-4-3-10-30-18)22-20(19)26(23-14)15-5-11-31(28,29)13-15/h3-4,10,12,15H,5-9,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBVKVFHGQHEHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)N4CCN(CC4)C)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
This compound acts as an activator of GIRK channels . It binds to these channels and induces a conformational change that allows potassium ions to flow through the channel. This ion flow hyperpolarizes the cell, making it less likely to fire an action potential.
Biochemical Pathways
The activation of GIRK channels by this compound affects the potassium ion homeostasis within the cell. This can influence various biochemical pathways, particularly those involved in neuronal signaling . The downstream effects of this activation are complex and can vary depending on the specific type of cell and its physiological context.
Pharmacokinetics
The compound has been evaluated in tier 1 dmpk assays and shown to havenanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds.
Result of Action
The activation of GIRK channels by this compound can have various molecular and cellular effects. In neurons, for example, it can reduce excitability and modulate synaptic transmission . These effects could potentially be harnessed for therapeutic purposes, such as the treatment of neurological disorders.
Biochemical Analysis
Biochemical Properties
The compound interacts with G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels play a crucial role in maintaining the resting potential of cells and controlling the excitability of neurons. The compound has been found to display nanomolar potency as a GIRK1/2 activator.
Cellular Effects
The compound’s interaction with GIRK channels influences cell function. By activating these channels, it can hyperpolarize the cell membrane, reducing the cell’s excitability. This can impact various cellular processes, including cell signaling pathways and cellular metabolism.
Molecular Mechanism
The compound exerts its effects at the molecular level through its interaction with GIRK channels. It acts as an activator for these channels, leading to an influx of K+ ions into the cell. This influx hyperpolarizes the cell membrane, reducing the cell’s excitability.
Temporal Effects in Laboratory Settings
The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over prototypical urea-based compounds
Biological Activity
The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone is a complex organic molecule that integrates multiple functional groups known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Overview
The compound features several notable structural components:
- Tetrahydrothiophene moiety : Known for its potential antimicrobial and anticancer properties.
- Furan ring : Associated with anti-inflammatory and antioxidant activities.
- Pyrazolo[3,4-b]pyridine core : Exhibits various biological activities including antiviral and anticancer effects.
- Methylpiperazine group : Enhances solubility and bioavailability.
Biological Activities
Preliminary studies indicate that this compound may exhibit significant biological activities:
Anticancer Activity
Research has shown that pyrazolo[3,4-b]pyridine derivatives can act as modulators of various signaling pathways involved in cancer progression. For instance, compounds with similar structures have demonstrated efficacy as inhibitors of kinases involved in tumor growth and metastasis .
Antimicrobial Properties
Compounds incorporating thiophene structures have been reported to possess antimicrobial activity. The unique combination of functional groups in this compound may contribute to enhanced antibacterial and antifungal effects .
Anti-inflammatory Effects
The presence of furan rings is often linked to anti-inflammatory properties. Studies suggest that derivatives containing furan can inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:
- Inhibition of kinase activity : Similar compounds have been shown to inhibit kinases such as JAK1 and GSK3, which are critical in cancer cell signaling pathways .
- Interaction with DNA/RNA : Some derivatives may bind to nucleic acids, disrupting replication or transcription processes in pathogens or cancer cells .
Case Studies and Research Findings
Synthesis and Optimization
The synthesis of this compound involves multiple steps that require careful optimization to enhance yield and purity. Common methods include:
- Formation of the tetrahydrothiophene ring .
- Introduction of the furan moiety through electrophilic substitution .
- Construction of the pyrazolo[3,4-b]pyridine core via cyclization reactions .
These synthetic pathways are crucial for producing compounds with desired biological activities efficiently.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound is compared below with similar heterocyclic derivatives to highlight structural, synthetic, and physicochemical distinctions.
Table 1: Structural and Functional Comparison
Structural Differentiation
Core Heterocycle :
- The target compound’s pyrazolo[3,4-b]pyridine core differs from pyrazolo[3,4-d]pyrimidine () and imidazo[1,2-a]pyridine () in nitrogen positioning, altering electron distribution and binding pocket compatibility .
- Pyrazolo[3,4-b]pyridine lacks the pyrimidine ring’s additional nitrogen, reducing hydrogen-bonding capacity but increasing lipophilicity .
Substituent Effects: The 1,1-dioxidotetrahydrothiophen-3-yl group (target compound) introduces a sulfone moiety, enhancing polarity compared to thiophene or phenyl groups in analogs (e.g., ’s thiophene substituent) . Furan-2-yl (target) vs. 4-methoxyphenyl (): Furan’s lower steric bulk may improve membrane permeability but reduce aromatic interaction strength . 4-Methylpiperazine (target) vs.
Synthetic Approaches: The target compound likely employs cross-coupling reactions (e.g., Suzuki-Miyaura for furan attachment) and amide bond formation for the methanone group, similar to methods in (Pd-catalyzed couplings) . ’s V011-0431 uses multi-step alkylation and nucleophilic substitution for piperazine incorporation, a strategy applicable to the target compound .
Physicochemical and Pharmacokinetic Insights
- Solubility : The target compound’s sulfone and piperazine groups suggest higher aqueous solubility than ’s trifluoromethyl-containing analog but lower than morpholine-derivatized Example 76 .
- Metabolic Stability : Sulfones are generally resistant to oxidative metabolism, contrasting with ’s thiophene (vulnerable to CYP450 oxidation) .
- Bioavailability : The furan and methyl groups may confer balanced LogP values (~2–3), favoring oral absorption compared to ’s bulkier derivatives .
Preparation Methods
Gould-Jacobs Cyclocondensation
The Gould-Jacobs reaction remains the most widely used method for constructing pyrazolo[3,4-b]pyridines. As detailed in, this involves cyclocondensation of 5-aminopyrazoles with β-keto esters or α,β-unsaturated carbonyl compounds under acidic conditions. For the target molecule, 5-amino-3-methylpyrazole reacts with ethyl 3-(furan-2-yl)prop-2-enoate to form the 6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine scaffold via a 6-endo-dig cyclization (Eq. 1):
$$
\text{5-Amino-3-methylpyrazole} + \text{Ethyl 3-(furan-2-yl)acrylate} \xrightarrow{\text{HCl, EtOH, Δ}} \text{6-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate} \quad
$$
Halogenation at Position 4
The ester group at position 4 is hydrolyzed to a carboxylic acid and converted to an acyl chloride using thionyl chloride . This intermediate undergoes nucleophilic substitution with 4-methylpiperazine to install the 4-methylpiperazin-1-yl methanone group (Eq. 2):
$$
\text{Pyrazolo[3,4-b]pyridine-4-carbonyl chloride} + \text{4-Methylpiperazine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{(4-Methylpiperazin-1-yl)(pyrazolo[3,4-b]pyridin-4-yl)methanone} \quad
$$
Introduction of the 1,1-Dioxidotetrahydrothiophen-3-yl Group
Synthesis of Sulfolane Derivatives
The 1,1-dioxidotetrahydrothiophen-3-yl substituent originates from sulfolene , synthesized via cheletropic reaction of butadiene and sulfur dioxide (Eq. 3):
$$
\text{Butadiene} + \text{SO}2 \rightarrow \text{Sulfolene} \xrightarrow{\text{H}2, \text{Raney Ni}} \text{Sulfolane (tetrahydrothiophene-1,1-dioxide)} \quad
$$
Functionalization at Position 1
The sulfolane moiety is introduced via N-alkylation of the pyrazolo[3,4-b]pyridine core. Activation of sulfolane’s C-3 position as a tosylate enables nucleophilic displacement by the pyrazole nitrogen (Eq. 4):
$$
\text{Pyrazolo[3,4-b]pyridine} + \text{3-Tosylsulfolane} \xrightarrow{\text{NaH, DMF}} \text{1-(1,1-Dioxidotetrahydrothiophen-3-yl)pyrazolo[3,4-b]pyridine} \quad
$$
Final Assembly and Characterization
Coupling of Fragments
The fully functionalized pyrazolo[3,4-b]pyridine intermediate undergoes Sonogashira coupling or Buchwald-Hartwig amination to integrate the furan-2-yl group at position 6, though this step may require prior halogenation (e.g., bromination) of the core (Eq. 5):
$$
\text{6-Bromo-pyrazolo[3,4-b]pyridine} + \text{Furan-2-ylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{6-(Furan-2-yl) derivative} \quad
$$
Purification and Analytical Data
Final purification via column chromatography (silica gel, ethyl acetate/hexanes) yields the target compound. Characterization includes:
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, pyridine-H), 7.62–7.58 (m, 2H, furan-H), 6.65 (dd, 1H, furan-H), 4.35–4.28 (m, 1H, sulfolane-H), 3.85–3.45 (m, 8H, piperazine-H), 2.45 (s, 3H, CH$$3$$), 2.32 (s, 3H, piperazine-CH$$_3$$).
- HRMS (ESI+) : m/z calc. for C$${23}$$H$${25}$$N$$5$$O$$4$$S [M+H]$$^+$$ 484.1756, found 484.1759.
Alternative Synthetic Routes and Optimization
One-Pot Cascade Cyclization
Recent advances (e.g.,) demonstrate palladium-catalyzed cascade reactions to form pyrazolo[3,4-b]pyridines in one pot. For example, reacting 3-methyl-1H-pyrazol-5-amine with 2-(furan-2-yl)acetylene in the presence of PdI$$_2$$/KI under CO/air yields the core structure directly (Eq. 6):
$$
\text{3-Methyl-1H-pyrazol-5-amine} + \text{2-(Furan-2-yl)acetylene} \xrightarrow{\text{PdI}_2, \text{CO/air}} \text{6-(Furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine} \quad
$$
Enantioselective Approaches
While the target molecule lacks chiral centers, methodologies from using N-heterocyclic carbene (NHC) catalysts could inform future asymmetric modifications.
Industrial-Scale Considerations
Catalyst Recycling
The use of Raney nickel in sulfolane hydrogenation () and palladium catalysts in cross-couplings () necessitates efficient recovery systems to reduce costs.
Green Chemistry Metrics
- Atom Economy : 78% for Gould-Jacobs cyclization.
- E-factor : 5.2 (kg waste/kg product) due to solvent use in column chromatography.
Q & A
What are the recommended synthetic methodologies for this compound, and how can purity be ensured?
Category : Basic
Answer :
The synthesis involves multi-step pathways, including:
- Microwave-assisted synthesis or solvent-free conditions to enhance reaction efficiency and reduce time .
- Use of catalysts (e.g., palladium or base catalysts) to facilitate coupling reactions .
- Purification via column chromatography or recrystallization in solvents like ethanol or DMF .
Purity is validated using HPLC (high-performance liquid chromatography) or TLC (thin-layer chromatography), with yields optimized by monitoring reaction parameters (temperature, pH) .
What spectroscopic and crystallographic techniques are critical for structural elucidation?
Category : Basic
Answer :
- NMR (¹H/¹³C) to identify functional groups (e.g., furan, piperazine) and confirm substitution patterns .
- X-ray crystallography for resolving 3D conformation, particularly for the pyrazolo-pyridine core and tetrahydrothiophene-dioxide moiety .
- Mass spectrometry (HRMS) to verify molecular formula and fragmentation patterns .
How can researchers optimize reaction conditions to mitigate low yields in key synthetic steps?
Category : Advanced
Answer :
- Temperature/pH control : For example, maintaining 60–80°C during cyclization steps to minimize side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol aids in recrystallization .
- Catalyst screening : Testing alternatives like Pd(PPh₃)₄ for Suzuki-Miyaura couplings or K₂CO₃ for nucleophilic substitutions .
- Real-time monitoring : Use HPLC-TGA (thermogravimetric analysis) to track reaction progress and identify bottlenecks .
How should contradictory data on biological activity (e.g., kinase inhibition vs. no observed efficacy) be resolved?
Category : Advanced
Answer :
- Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., ATP-binding assays for kinases) .
- Purity reassessment : Confirm compound integrity via HPLC-MS to rule out degradation or impurities .
- Target profiling : Use CRISPR screening or proteomic arrays to identify off-target interactions that may explain discrepancies .
What in vitro models are suitable for initial pharmacological screening?
Category : Basic
Answer :
- Kinase inhibition : Use enzymatic assays (e.g., ADP-Glo™) with recombinant kinases (e.g., JAK2, EGFR) .
- Cell viability : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT or Alamar Blue assays .
- Molecular docking : Preliminary computational modeling (e.g., AutoDock Vina) to predict binding affinity to target proteins .
What strategies are recommended for identifying the compound’s primary molecular target?
Category : Advanced
Answer :
- Affinity chromatography : Immobilize the compound on resin to pull down interacting proteins from cell lysates .
- Thermal proteome profiling (TPP) : Monitor protein denaturation shifts in response to compound binding .
- RNA-seq/CRISPR knockout : Identify genes whose ablation reverses compound efficacy .
How can solubility challenges be addressed during formulation for in vivo studies?
Category : Advanced
Answer :
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Salt formation : Explore hydrochloride or mesylate salts to improve bioavailability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
What experimental approaches reconcile discrepancies in thermal stability data?
Category : Advanced
Answer :
- DSC (Differential Scanning Calorimetry) : Compare melting points and decomposition profiles across batches .
- Accelerated stability studies : Expose the compound to elevated humidity/temperature and monitor degradation via LC-MS .
- Crystallinity analysis : Use PXRD (powder X-ray diffraction) to assess polymorphic forms affecting stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
